![molecular formula C18H19FN2S B5802146 1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine
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Overview
Description
1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine, commonly known as FMCP, is a synthetic compound that belongs to the class of piperazine derivatives. FMCP has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
FMCP acts as a potent antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. It also has affinity for the adrenergic α1 receptor and the histamine H1 receptor. By blocking these receptors, FMCP can modulate the levels of neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
FMCP has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, leading to its antipsychotic and anxiolytic effects. It also has been shown to increase the levels of norepinephrine and acetylcholine, leading to its potential use as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
FMCP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of FMCP. One potential direction is the development of new drugs based on FMCP for the treatment of mental disorders. Another direction is the use of FMCP as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of FMCP and its potential applications in other fields such as oncology and immunology.
Synthesis Methods
FMCP can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride to form 1-(4-fluorophenyl)-4-methylbenzoyl chloride. This intermediate is then reacted with thiosemicarbazide to form 1-(4-fluorophenyl)-4-methylbenzoyl thiosemicarbazide. Finally, the compound is cyclized using 1,4-dibromobutane to form FMCP.
Scientific Research Applications
FMCP has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties, making it a potential candidate for the development of new drugs for the treatment of mental disorders. FMCP has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2S/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYUAGYPHGCPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methanethione |
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